2-Amino-6-(aminomethyl)benzothiazole
Overview
Description
2-Amino-6-(aminomethyl)benzothiazole is a heterocyclic compound that features a benzothiazole ring with amino and aminomethyl substituents. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .
Mechanism of Action
Target of Action
A related compound, ska-19, which is a derivative of riluzole, has been found to be a use-dependent na v channel blocker and an activator of small-conductance ca 2+ -activated k + channels .
Mode of Action
It’s worth noting that the related compound ska-19 reduces action potential firing and increases medium afterhyperpolarization in ca1 pyramidal neurons in hippocampal slices .
Biochemical Pathways
The related compound ska-19 is known to affect the na v and small-conductance ca 2+ -activated k + channels .
Result of Action
It’s worth noting that the related compound ska-19 has been found to reduce action potential firing and increase medium afterhyperpolarization in ca1 pyramidal neurons in hippocampal slices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(aminomethyl)benzothiazole typically involves the cyclization of 2-aminobenzenethiol with formaldehyde and ammonia under controlled conditions. This reaction forms the benzothiazole ring with the desired substituents .
Industrial Production Methods
Industrial production methods often employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(aminomethyl)benzothiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amino groups.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or alkyl groups .
Scientific Research Applications
2-Amino-6-(aminomethyl)benzothiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminobenzothiazole
- 2-Amino-6-methylbenzothiazole
- 2-Amino-6-ethoxybenzothiazole
- 2-Amino-6-hydroxybenzothiazole
- 2-Amino-6-chlorobenzothiazole
- 2-Amino-6-nitrobenzothiazole
- 2-Amino-4-methylbenzothiazole
- 2-Amino-6-bromobenzothiazole
- 2-Aminobenzoxazole
Uniqueness
2-Amino-6-(aminomethyl)benzothiazole is unique due to its specific substituents, which confer distinct chemical and biological properties. Its aminomethyl group enhances its reactivity and potential for forming various derivatives .
Properties
IUPAC Name |
6-(aminomethyl)-1,3-benzothiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c9-4-5-1-2-6-7(3-5)12-8(10)11-6/h1-3H,4,9H2,(H2,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSMEYORQAJPBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN)SC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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